Inhibiteur de Chk2

Vue d'ensemble

Description

Les inhibiteurs de la kinase Chk2 (Chk2) sont une classe de composés qui ciblent la sérine/thréonine kinase Chk2, qui joue un rôle crucial dans la voie de réponse aux dommages de l'ADN. Chk2 est activé en réponse aux cassures double brin de l'ADN et est impliqué dans l'arrêt du cycle cellulaire, la réparation de l'ADN et l'apoptose. L'inhibition de Chk2 peut améliorer l'efficacité des thérapies anticancéreuses en empêchant la réparation de l'ADN endommagé dans les cellules cancéreuses, favorisant ainsi la mort cellulaire.

Applications De Recherche Scientifique

Chk2 inhibitors have a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as tool compounds to study the DNA damage response pathway and the role of Chk2 in cell cycle regulation.

Biology:

- Employed in research to understand the molecular mechanisms of DNA repair and apoptosis.

- Used to investigate the effects of Chk2 inhibition on various cellular processes.

Medicine:

- Chk2 inhibitors are being explored as potential cancer therapeutics. They can enhance the efficacy of existing treatments such as radiotherapy and chemotherapy by preventing DNA repair in cancer cells .

- Investigated for their protective effects on non-cancerous cells during cancer therapy, reducing side effects .

- Potential applications in treating neurodegenerative diseases and viral infections, such as hepatitis C virus (HCV) infections .

Industry:

- Utilized in the development of new therapeutic agents and drug formulations.

Mécanisme D'action

Target of Action

The primary targets of the Chk2 Inhibitor, also known as Hymenialdisine Analogue 1, are the Checkpoint kinases 1 and 2 (CHK1 and CHK2) . These kinases are important multifunctional proteins of the kinase family, playing a crucial role in regulating DNA replication and DNA damage response . Hymenialdisine Analogue 1 is also a potent inhibitor of a variety of kinases including MEK-1, GSK-3Β, and CKI .

Mode of Action

Upon DNA damage, Chk2 Inhibitor interacts with its targets, CHK1 and CHK2, to halt the cell cycle. Hymenialdisine Analogue 1 exhibits inhibition of the G2 cell cycle checkpoint at micromolar concentrations .

Biochemical Pathways

The Chk2 Inhibitor affects several biochemical pathways. It plays a crucial role in the repair of recombination-mediated double-stranded DNA breaks . It also blocks the NF-κB and MAPK signaling pathways, and NFATc1 expression . Furthermore, it can activate the glycogen synthase kinase 3β (GSK‐3β)/β‐catenin/T‐cell factor (TCF)/lymphoid enhancer factor (LEF) signaling pathway .

Pharmacokinetics

The pharmacokinetic properties of Chk2 Inhibitor are currently under investigation. Preclinical studies have shown that prexasertib, a Chk2 Inhibitor, induces DNA damage and tumor cell apoptosis . .

Result of Action

The Chk2 Inhibitor has shown to induce DNA damage and tumor cell apoptosis in preclinical studies . It has a remarkable ability to prevent decreases in bone volume and trabecular thickness .

Analyse Biochimique

Biochemical Properties

Chk2 Inhibitor interacts with several enzymes and proteins within the cell. Its primary target is the Chk2 kinase, a key component of the DDR pathway . Upon DNA damage, Chk2 is activated and phosphorylates numerous proteins to induce the appropriate cellular response . Chk2 Inhibitor acts by blocking this kinase activity, thereby influencing the DDR .

Cellular Effects

The effects of Chk2 Inhibitor on cells are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Chk2 Inhibitor can halt cell growth and division at several possible checkpoints in the cell cycle and initiate different DNA repair processes depending on the nature of the damage .

Molecular Mechanism

Chk2 Inhibitor exerts its effects at the molecular level through various mechanisms. It binds to the Chk2 kinase, inhibiting its activity and thereby altering the DDR . This inhibition can lead to changes in gene expression and enzyme activation or deactivation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chk2 Inhibitor can change over time. For instance, short-term treatment with Chk2 Inhibitor can result in the depletion of certain cell types, while longer treatment can induce broader effects on cellular function .

Dosage Effects in Animal Models

The effects of Chk2 Inhibitor can vary with different dosages in animal models. For example, a study found that the combination of Chk2 Inhibitor and another drug demonstrated a synergistic effect in reducing tumor volume in mice .

Metabolic Pathways

Chk2 Inhibitor is involved in several metabolic pathways. It interacts with enzymes such as the ataxia telangiectasia and Rad3-related kinase (ATR) and ataxia telangiectasia mutated kinase (ATM) in response to DNA replication stress or DNA damage .

Transport and Distribution

Chk2 Inhibitor is transported and distributed within cells and tissues in a manner that is yet to be fully understood. It is known that a fraction of Chk2 associates with the centrosomes during mitosis .

Subcellular Localization

Chk2 Inhibitor is primarily localized in the nucleus in interphase cells. During mitosis, a fraction of Chk2 associates with the centrosomes, from early mitotic stages until cytokinesis . This subcellular localization plays a crucial role in its activity and function.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Une approche courante est l'utilisation d'un échafaudage à base de quinoxaline, qui peut être synthétisé par une réaction de condensation entre une o-phénylènediamine et un composé 1,2-dicarbonyl . Des modifications ultérieures, telles que l'halogénation, l'alkylation ou l'acylation, peuvent être effectuées pour introduire les groupes fonctionnels souhaités.

Méthodes de production industrielle : La production industrielle des inhibiteurs de Chk2 implique l'optimisation de la voie de synthèse pour une synthèse à grande échelle. Cela inclut la sélection de réactifs rentables, l'optimisation des conditions réactionnelles pour maximiser le rendement et le développement de méthodes de purification pour assurer une pureté élevée du produit final. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la cristallisation sont couramment utilisées pour la purification.

Analyse Des Réactions Chimiques

Types de réactions : Les inhibiteurs de Chk2 subissent principalement des réactions de substitution, où les groupes fonctionnels sur l'échafaudage principal sont remplacés par d'autres groupes pour améliorer l'activité. Des réactions d'oxydation et de réduction sont également utilisées pour modifier l'état d'oxydation de certains groupes fonctionnels, modifiant ainsi les propriétés du composé.

Réactifs et conditions courantes :

Réactions de substitution : Des réactifs halogénés (par exemple, le brome, le chlore) et des nucléophiles (par exemple, les amines, les thiols) sont couramment utilisés.

Réactions d'oxydation : Des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réactions de réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits : Les principaux produits formés à partir de ces réactions sont des inhibiteurs de Chk2 modifiés avec une puissance, une sélectivité et des propriétés pharmacocinétiques améliorées.

4. Applications de la recherche scientifique

Les inhibiteurs de Chk2 ont une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.

Chimie :

- Utilisé comme composés d'outils pour étudier la voie de réponse aux dommages de l'ADN et le rôle de Chk2 dans la régulation du cycle cellulaire.

Biologie :

- Utilisé dans la recherche pour comprendre les mécanismes moléculaires de la réparation de l'ADN et de l'apoptose.

- Utilisé pour étudier les effets de l'inhibition de Chk2 sur divers processus cellulaires.

Médecine :

- Les inhibiteurs de Chk2 sont étudiés comme des thérapies anticancéreuses potentielles. Ils peuvent améliorer l'efficacité des traitements existants tels que la radiothérapie et la chimiothérapie en empêchant la réparation de l'ADN dans les cellules cancéreuses .

- Étudié pour leurs effets protecteurs sur les cellules non cancéreuses pendant la thérapie contre le cancer, réduisant les effets secondaires .

- Applications potentielles dans le traitement des maladies neurodégénératives et des infections virales, telles que les infections à virus de l'hépatite C (VHC) .

Industrie :

- Utilisé dans le développement de nouveaux agents thérapeutiques et de formulations pharmaceutiques.

5. Mécanisme d'action

Les inhibiteurs de Chk2 exercent leurs effets en se liant au site de liaison de l'ATP de l'enzyme Chk2, empêchant ainsi son activation et sa phosphorylation subséquente des cibles en aval . Cette inhibition perturbe la voie de réponse aux dommages de l'ADN, conduisant à l'accumulation de dommages à l'ADN et favorisant l'apoptose dans les cellules cancéreuses. Les principales cibles moléculaires des inhibiteurs de Chk2 comprennent l'enzyme Chk2 elle-même et ses effecteurs en aval, tels que p53 et BRCA1 .

Comparaison Avec Des Composés Similaires

Les inhibiteurs de Chk2 sont souvent comparés à d'autres inhibiteurs de kinases de points de contrôle, tels que les inhibiteurs de Chk1 et les inhibiteurs doubles Chk1/Chk2. Bien que Chk1 et Chk2 partagent certaines similitudes structurelles, ils jouent des rôles distincts dans la voie de réponse aux dommages de l'ADN .

Composés similaires :

Inhibiteurs de Chk1 : Ciblent Chk1, une autre kinase clé dans la voie de réponse aux dommages de l'ADN. Les inhibiteurs de Chk1 sont principalement utilisés pour améliorer l'efficacité des agents dommageables pour l'ADN dans la thérapie contre le cancer.

Inhibiteurs doubles Chk1/Chk2 : Ciblent à la fois Chk1 et Chk2, offrant une inhibition plus large de la voie de réponse aux dommages de l'ADN.

Unicité des inhibiteurs de Chk2 :

- Les inhibiteurs de Chk2 ciblent spécifiquement l'enzyme Chk2, permettant une inhibition plus sélective de la voie de réponse aux dommages de l'ADN.

- Ils offrent une approche thérapeutique unique en améliorant sélectivement l'efficacité des traitements contre le cancer tout en minimisant les dommages aux cellules non cancéreuses .

Les inhibiteurs de Chk2 représentent une classe prometteuse de composés avec un potentiel significatif dans la thérapie contre le cancer et d'autres applications de recherche scientifique. Leur capacité à cibler sélectivement la voie de réponse aux dommages de l'ADN en fait des outils précieux pour étudier les processus cellulaires et développer de nouvelles stratégies thérapeutiques.

Propriétés

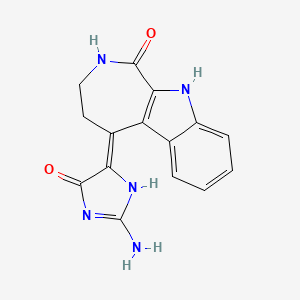

IUPAC Name |

5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEPRPGFGRQXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.